

selpercatinib intracranial efficacy brain metastasis NSCLC

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Compound Focus: Selpercatinib

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Intracranial Efficacy of RET Inhibitors

The table below summarizes the key intracranial efficacy data for selective RET inhibitors from pivotal clinical trials.

Inhibitor	Trial Name / Phase	Patient Population	Intracranial ORR	Intracranial CR Rate	Intracranial mPFS
Selpercatinib	LIBRETTO-001 (Phase 1/2) [1] [2]	Baseline measurable intracranial disease (n=22)	82%	23%	Not Reported
Selpercatinib	LIBRETTO-001 (Phase 1/2) [1]	All patients with baseline intracranial metastases (n=80)	Not Reported	Not Reported	13.7 months
Selpercatinib	LIBRETTO-431 (Phase 3) [3]	With baseline brain metastases	82.4%	35.3%	16.1 months

Inhibitor	Trial Name / Phase	Patient Population	Intracranial ORR	Intracranial CR Rate	Intracranial mPFS
Pralsetinib	ARROW (Phase 1/2) [4]	Not specifically reported	Data not available in search results	Data not available in search results	Data not available in search results
EP0031 (Next-Gen)	Phase 1 [5]	Heavily pre-treated (incl. other RETi) with brain lesions	Complete resolution in 3 of 4 evaluable patients	Not Reported	Not Reported

Key Conclusions:

- **Robust and Durable Activity:** **Selpercatinib** demonstrates high intracranial objective response rates (ORR) and complete response (CR) rates, with durable disease control [1] [3].
- **Superiority to Chemotherapy:** The phase 3 LIBRETTO-431 trial confirmed **selpercatinib**'s superiority over chemotherapy with or without pembrolizumab, showing significantly longer intracranial progression-free survival (PFS) and higher response rates in patients with baseline brain metastases [3].
- **Activity in Resistant Disease:** Next-generation RET inhibitors like EP0031 show promising activity, including complete resolution of brain lesions in some patients who had progressed on prior RET inhibitors like **selpercatinib** and pralsetinib [5].

Experimental Protocols for Intracranial Assessment

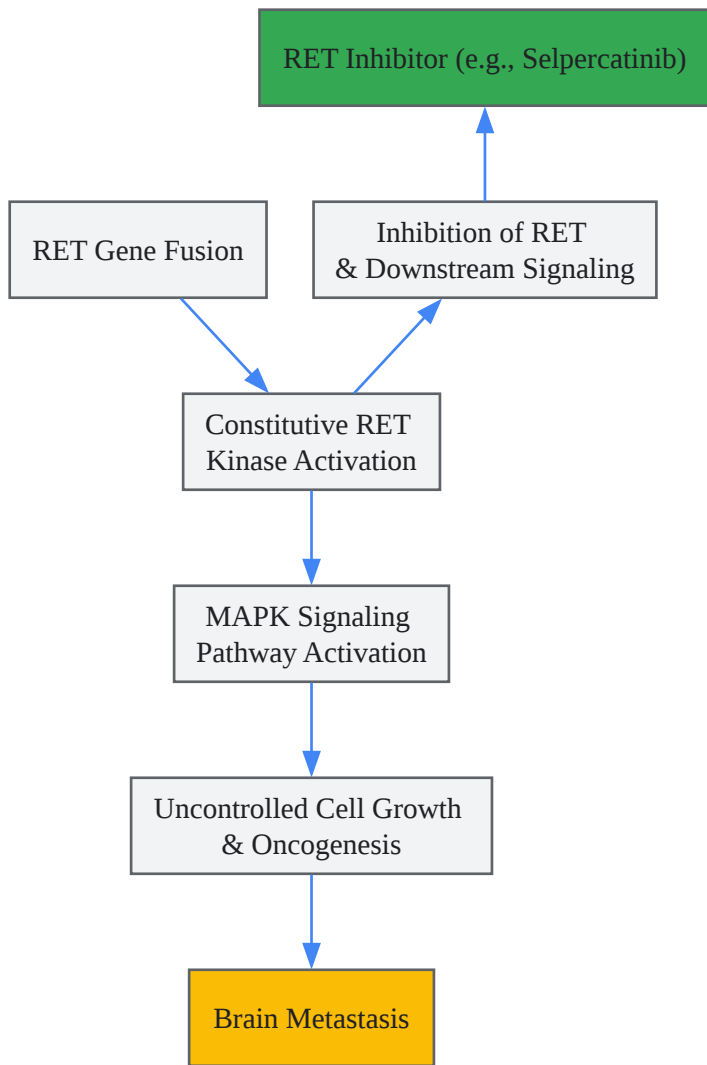
The robust intracranial efficacy data for **selpercatinib** are derived from pre-planned, rigorous analyses within its global clinical trials. The key methodological details are outlined below.

Aspect	LIBRETTO-001 Methodology [1]	LIBRETTO-431 Methodology [3]
Imaging	MRI (preferred) or CT with contrast every 8 weeks for 1 year, then every 12 weeks.	Regular brain imaging for patients with baseline brain metastasis.

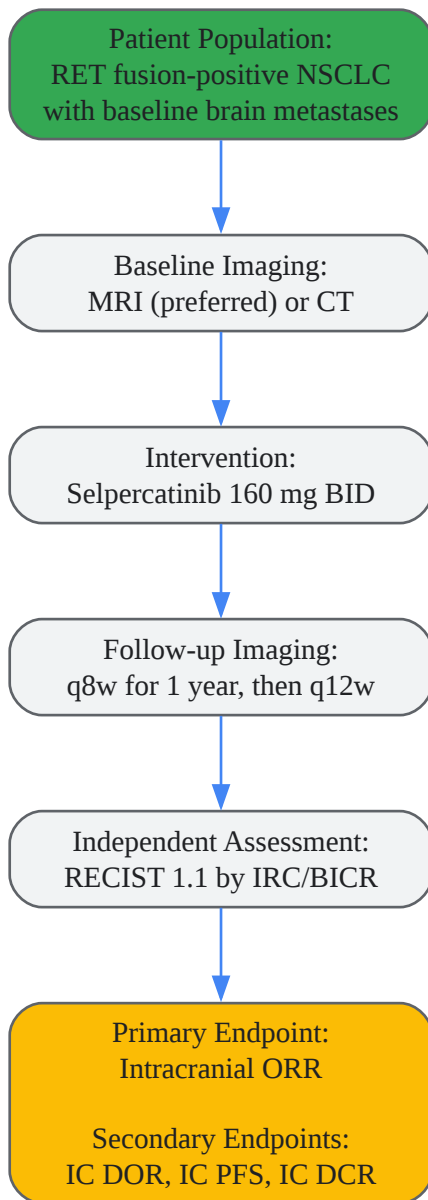
Aspect	LIBRETTO-001 Methodology [1]	LIBRETTO-431 Methodology [3]
Assessment	RECIST 1.1 by an Independent Review Committee (IRC), blinded to investigator assessment.	RECIST 1.1 by Blinded Independent Central Review (BICR).
Endpoints	Primary: Intracranial ORR. Secondary: Intracranial DOR, DCR, PFS.	Secondary: Intracranial ORR, DOR, time to CNS progression.
Patient Eligibility	Neurologically stable, off steroids for 14 days, no CNS surgery/radiation 28 days (14 days for SRS) prior.	Patients with symptomatic CNS metastases were excluded.

RET Signaling and Trial Design

The following diagrams illustrate the mechanism of RET-driven cancer and the clinical trial workflow for evaluating intracranial efficacy.



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Future Research and Clinical Implications

- **Addressing Resistance:** Research is focused on next-generation RET inhibitors like **EP0031** and **BYS10**, designed to overcome resistance mutations (e.g., V804, G810) and maintain CNS activity [5].
- **Novel Combinations:** Early data suggests that **rechallenge with a RET inhibitor** after disease progression has limited efficacy, but combining it with other targeted therapies may be more effective and is an area of ongoing investigation [5].

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